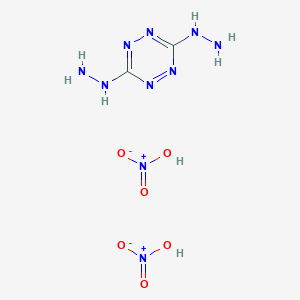
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Scientific Research Applications
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Similar structure with two hydrazine groups attached to the tetrazine ring.
1,2,4,5-Tetrazine-3,6-dione,1,2-dihydro-,dihydrazone: Another tetrazine derivative with different substituents.
Uniqueness
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
254879-84-0 |
|---|---|
Molecular Formula |
C2H8N10O6 |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid |
InChI |
InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4) |
InChI Key |
KYFCBHJSGKBNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
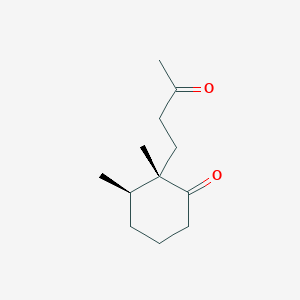
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
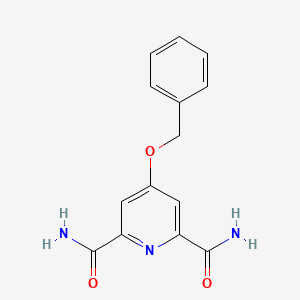
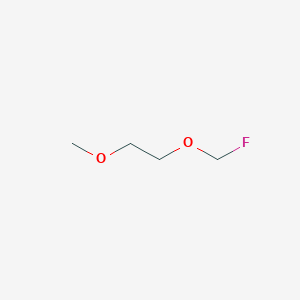

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


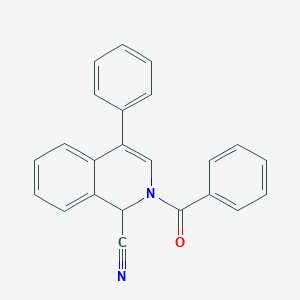
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)

